Ethyl 3,3-difluoro-2-oxopent-4-enoate
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Overview
Description
Ethyl 3,3-difluoro-2-oxopent-4-enoate is a chemical compound with the molecular formula C7H8F2O3 and a molecular weight of 178.13 g/mol . It is characterized by the presence of two fluorine atoms, a keto group, and an ethyl ester group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoro-2-oxopent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is stabilized with tert-butylcatechol (TBC) to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-2-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 3,3-difluoro-2-oxopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-2-oxopent-4-enoate involves its interaction with various molecular targets and pathways. The presence of the fluorine atoms and the keto group allows it to participate in hydrogen bonding, dipole-dipole interactions, and other molecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2-oxopent-4-enoate: This compound shares a similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl acetoacetate: Another similar compound, but without the difluoro substitution, leading to different applications and reactivity.
Uniqueness
Ethyl 3,3-difluoro-2-oxopent-4-enoate is unique due to the presence of the difluoro substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C7H8F2O3 |
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Molecular Weight |
178.13 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-2-oxopent-4-enoate |
InChI |
InChI=1S/C7H8F2O3/c1-3-7(8,9)5(10)6(11)12-4-2/h3H,1,4H2,2H3 |
InChI Key |
ZCRLKYAIEQHKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C=C)(F)F |
Origin of Product |
United States |
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